2-(Chloromethoxy)ethyl-d4 Benzoate
Description
2-(Chloromethoxy)ethyl-d4 Benzoate is a deuterated benzoate ester characterized by a chloromethoxyethyl chain substituted with four deuterium atoms (D4) at the ethyl moiety. Its molecular formula is C10H7D4ClO3, with a molecular weight of 218.67 g/mol . The deuterium labeling suggests its primary use in analytical chemistry, pharmacokinetic studies, or nuclear magnetic resonance (NMR) spectroscopy, where isotopic substitution aids in tracking metabolic pathways or enhancing spectral resolution. This compound combines the ester functionality of benzoic acid with a chloromethoxy group, introducing both lipophilic and electron-withdrawing properties.
Properties
Molecular Formula |
C₁₀H₇D₄ClO₃ |
|---|---|
Molecular Weight |
218.67 |
Synonyms |
2-(Chloromethoxy)ethanol-d4 Benzoate; (2-Benzoyloxyethoxy-d4)methylene Chloride; 1-(Benzoyloxy)-2-(chloromethoxy-d4)ethane; 2-Benzoyloxyethyl-d4 Chloromethyl Ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-(Chloromethoxy)ethyl-d4 Benzoate and analogous compounds:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Features/Applications |
|---|---|---|---|---|
| This compound | C10H7D4ClO3 | Chloromethoxyethyl-d4, benzoate ester | 218.67 | Deuterated tracer; analytical research |
| Ethyl 3-Methoxybenzoate | C10H12O3 | Methoxy group, ethyl ester | 180.20 | Solvent; flavor/fragrance intermediate |
| 2-(Benzoyloxy)ethyl-d4 Benzoate | C16H10D4O4 | Benzoyloxyethyl-d4, benzoate ester | 270.30 | Deuterated polymer additive |
| 3-Chloro-2-(Chloromethoxy)propyl Benzoate | C11H12Cl2O3 | Chloromethoxypropyl, benzoate ester | 263.12 | Antimicrobial agent; resin component |
| Ethyl 4-(Dimethylamino) Benzoate | C11H15NO2 | Dimethylamino group, ethyl ester | 193.24 | UV absorber; co-initiator in resins |
Key Observations :
Deuterated vs. Non-Deuterated Analogs: The deuterated analogs (e.g., this compound and 2-(Benzoyloxy)ethyl-d4 Benzoate) exhibit nearly identical chemical reactivity to their non-deuterated counterparts but differ in physical properties such as density and boiling point. Deuterium substitution minimizes isotopic interference in spectroscopic studies . In contrast, non-deuterated esters like Ethyl 3-Methoxybenzoate are used in industrial applications (e.g., solvents) due to lower production costs .
Functional Group Impact: Chloromethoxy Group: Present in this compound and 3-Chloro-2-(Chloromethoxy)propyl Benzoate, this group enhances electrophilicity, making the compounds more reactive in nucleophilic substitution reactions. It also increases lipophilicity, which may improve membrane permeability in biological systems . Amino Groups: Ethyl 4-(Dimethylamino) Benzoate contains a dimethylamino group, which acts as an electron donor. This property makes it effective as a co-initiator in resin polymerization, where it accelerates curing processes compared to chloromethoxy-substituted esters .
Applications :
Reactivity and Stability
- Hydrolysis Sensitivity :
- Thermal Stability: Chloromethoxy-substituted esters (e.g., 3-Chloro-2-(Chloromethoxy)propyl Benzoate) exhibit lower thermal stability compared to non-halogenated esters like Ethyl 4-(Dimethylamino) Benzoate, which remains stable up to 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
